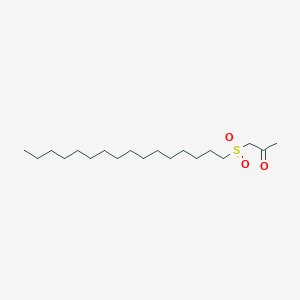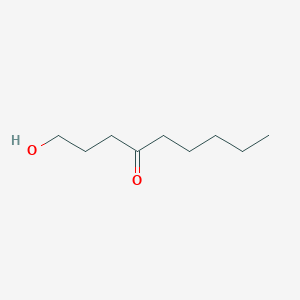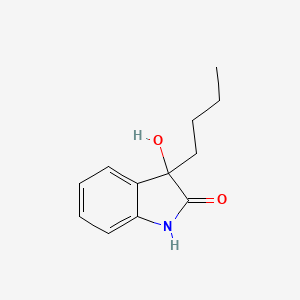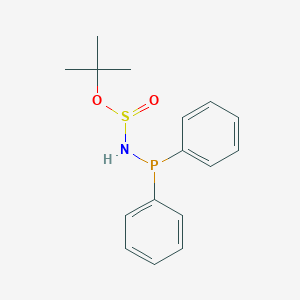
1-(Hexadecane-1-sulfonyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexadecane-1-sulfonyl)propan-2-one is an organic compound belonging to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (R-S(=O)2-R’) bonded to a fluorine atom. The compound’s molecular formula is C16H33FO2S .
Métodos De Preparación
The synthesis of 1-(Hexadecane-1-sulfonyl)propan-2-one typically involves the reaction of hexadecane-1-sulfonyl fluoride with propan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the desired product yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-(Hexadecane-1-sulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Hexadecane-1-sulfonyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(Hexadecane-1-sulfonyl)propan-2-one involves the interaction of its sulfonyl fluoride group with specific molecular targets. The compound can remove thioester-linked fatty acyl groups from modified cysteine residues in proteins or peptides during lysosomal degradation. It shows a preference for acyl chain lengths of 14 to 18 carbons .
Comparación Con Compuestos Similares
1-(Hexadecane-1-sulfonyl)propan-2-one can be compared with other sulfonyl fluorides, such as:
Hexadecane-1-sulfonyl fluoride: Similar in structure but lacks the propan-2-one moiety.
Hexadecane-1-sulfonic acid: The sulfonic acid derivative of hexadecane.
1-Hexadecanesulfonyl fluoride: Another sulfonyl fluoride with a similar structure.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112254-12-3 |
|---|---|
Fórmula molecular |
C19H38O3S |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
1-hexadecylsulfonylpropan-2-one |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(21,22)18-19(2)20/h3-18H2,1-2H3 |
Clave InChI |
OQQGETIPUOXLBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

